3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
The compound 3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a structurally complex purine derivative characterized by a fused imidazo-purine-dione core. Key substituents include:
- 1,6,7-trimethyl groups: Methyl substituents at positions 1, 6, and 7 likely increase steric bulk and modulate electronic properties.
This compound’s design aligns with medicinal chemistry strategies targeting central nervous system (CNS) receptors or phosphodiesterases (PDEs), as seen in structurally related analogs .

Properties
IUPAC Name |
2-(3-hydroxypropyl)-4,7,8-trimethyl-6-(4-phenoxyphenyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4/c1-16-17(2)30-21-22(27(3)25(33)28(23(21)32)14-7-15-31)26-24(30)29(16)18-10-12-20(13-11-18)34-19-8-5-4-6-9-19/h4-6,8-13,31H,7,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGJEVJEKSQZMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)OC5=CC=CC=C5)N(C(=O)N(C3=O)CCCO)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound that has garnered interest for its potential biological activities. This article provides a detailed examination of its pharmacological properties, including its interactions with various biological targets and its therapeutic implications.
Chemical Structure and Properties
The compound belongs to the class of imidazo[2,1-f]purines, which are known for their diverse biological activities. The chemical structure is characterized by:
- Imidazole ring : Contributes to its interaction with biological macromolecules.
- Hydroxypropyl group : May influence solubility and bioavailability.
- Phenoxyphenyl moiety : Potentially enhances binding affinity to specific receptors.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| Molecular Weight | 342.36 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| LogP | 3.5 |
Antidepressant and Anxiolytic Effects
Recent studies have indicated that derivatives of imidazo[2,1-f]purine compounds exhibit significant antidepressant and anxiolytic properties. For instance, a related compound demonstrated promising results in the Forced Swim Test (FST) in mice, suggesting potential efficacy in depression treatment. The mechanism appears to involve modulation of serotonin receptors (5-HT1A and 5-HT7) and inhibition of phosphodiesterases (PDE4B and PDE10A), which are critical in mood regulation .
In Vitro Studies
In vitro assays have shown that the compound interacts with various neurotransmitter systems:
- Serotonin Receptors : Affinity for 5-HT1A and 5-HT7 receptors was confirmed through binding assays.
- Phosphodiesterase Inhibition : The compound exhibited weak inhibitory activity against PDE4B and PDE10A, which may contribute to its antidepressant effects by increasing cAMP levels in neurons .
Case Study: Pharmacological Evaluation
In a pharmacological evaluation involving several imidazo[2,1-f]purine derivatives, one specific derivative showed a significant reduction in anxiety-related behaviors compared to diazepam at a dose of 2.5 mg/kg. This highlights the potential of these compounds as alternatives to traditional anxiolytics with possibly fewer side effects .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Serotonin and Dopamine Receptor Modulation
- Compound 5 (): A related imidazo-purine-dione with a 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl-alkyl substituent exhibited nanomolar affinity for 5-HT1A and D2 receptors (IC50: 15 nM and 22 nM, respectively). The target compound’s 4-phenoxyphenyl group may reduce 5-HT1A affinity but improve selectivity for other serotonin subtypes .
- Trifluoromethylphenylpiperazinylalkyl derivatives (): SAR studies highlight that electron-withdrawing groups (e.g., CF3) at the 8-position enhance 5-HT7 receptor binding. The target compound’s phenoxyphenyl group, while less electron-deficient, may prioritize PDE inhibition over serotonin receptor activity.
Phosphodiesterase (PDE) Inhibition
- Compound 5 (): Demonstrated PDE4B1 inhibition (IC50: 0.8 µM) due to its dihydroisoquinoline moiety. The target compound’s hydroxypropyl group could mimic this interaction via hydrogen bonding with PDE4B1’s catalytic site .
- 8-(2-Methoxyphenyl) derivatives (): Methoxy groups at the 8-position correlate with PDE10A selectivity. The target compound’s phenoxyphenyl substituent, however, may shift preference toward PDE4B due to increased bulk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
